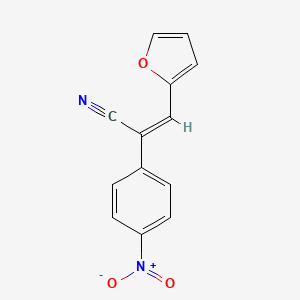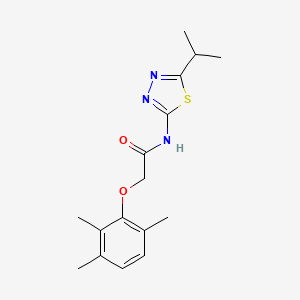![molecular formula C18H13N7 B5588737 7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5588737.png)
7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of a broader family of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, and other derivatives. These compounds are synthesized for potential applications in medicinal chemistry due to their unique structural features and biological activities (Mohamed et al., 2011).
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of sodium salts of hydroxy-propenones with different heterocyclic amines or halogenated compounds. These methods yield a variety of heterocyclic derivatives with potential for further chemical modification (Mohamed et al., 2011).
Molecular Structure Analysis
Structural elucidation of these compounds is usually achieved through elemental analysis, spectral data, and X-ray crystallography, confirming the unique heterocyclic frameworks of these molecules (Dolzhenko et al., 2009).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, leading to the formation of novel heterocyclic structures. For instance, cyclocondensation reactions with benzaldehydes and oxidation processes are key steps in modifying the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core for further applications (Dolzhenko et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, of these compounds can vary significantly depending on the substituents attached to the core heterocyclic structure. Modifications at specific positions can enhance water solubility, an important factor for pharmaceutical applications (Baraldi et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines are influenced by their heterocyclic structure and the nature of substituents. These compounds exhibit potent and selective activity, which is explored for their antagonistic properties at specific receptors, indicating their potential in medicinal chemistry (Baraldi et al., 1996).
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed numerous synthetic routes to create derivatives of pyrazolo[1,5-a]pyrimidine and related compounds, highlighting their versatility and potential in chemical synthesis. For instance, a study focused on synthesizing thieno[2,3-b]pyridines, pyrazolo[1,5-a]pyrimidine, and [1,2,4]triazolo[1,5-a]pyrimidine derivatives containing a pyridine moiety, demonstrating the utility of these compounds in constructing complex heterocyclic structures (Mohamed et al., 2011). Another study highlighted the green, one-pot, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines and other related heterocycles, underlining the environmental benefits of such methodologies (Abdelhamid et al., 2016).
Biological Activities
The potential antimicrobial activities of these compounds have been a significant area of interest. For example, certain pyrazolo[1,5-a]pyrimidine derivatives have shown promising antimicrobial properties against a range of bacterial and fungal species, suggesting their potential as novel antimicrobial agents (Mabkhot et al., 2016). Furthermore, the synthesis of glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and related derivatives has been explored for their anti-proliferative properties against human breast cancer cells, indicating the relevance of these compounds in developing new cancer therapies (Atta et al., 2019).
Pharmacological Implications
The exploration of pyrazolo[1,5-a]pyrimidine derivatives in pharmacological research has also extended to their potential as kinase inhibitors, with studies developing synthetic routes and evaluating the cytotoxic activity of these compounds against various cancer cell lines (Shaaban et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
10-benzyl-4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7/c1-2-4-13(5-3-1)11-24-17-15(10-21-24)18-22-16(23-25(18)12-20-17)14-6-8-19-9-7-14/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLSSQNIHXDMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine, 7-benzyl-2-(pyridin-4-yl)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole-2,3-dione](/img/structure/B5588654.png)
![4-methyl-2-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5588656.png)
![3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5588661.png)
![1-acetyl-3-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5588667.png)



![(4aS*,8aR*)-1-(3-methoxypropyl)-6-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5588702.png)
![3-(4-chlorophenyl)-2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5588703.png)

![7-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5588716.png)
![8-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588718.png)
![N-methyl-2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5588724.png)
![8-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]quinoline](/img/structure/B5588733.png)